
1,4-Oxazepin-7(2H)-one, 4-acetyltetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepin-7(2H)-one, 4-acetyltetrahydro-(9CI) is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this type are often of interest due to their potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepin-7(2H)-one, 4-acetyltetrahydro-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This method involves the reaction of amino alcohols with acylating agents to form the oxazepine ring.
Condensation reactions: Using aldehydes or ketones with amines in the presence of catalysts to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepin-7(2H)-one, 4-acetyltetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the oxazepine ring to form more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized heterocycles, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,4-Oxazepin-7(2H)-one, 4-acetyltetrahydro-(9CI) would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Interact with nucleic acids: Potentially influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: Known for their use as anxiolytics and sedatives.
1,4-Oxazepines: Similar ring structure but with different substituents.
Uniqueness
1,4-Oxazepin-7(2H)-one, 4-acetyltetrahydro-(9CI) may have unique properties due to its specific substituents and ring structure, which could influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-acetyl-1,4-oxazepan-7-one |
InChI |
InChI=1S/C7H11NO3/c1-6(9)8-3-2-7(10)11-5-4-8/h2-5H2,1H3 |
InChI Key |
RHCUMDCXYNGVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(=O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


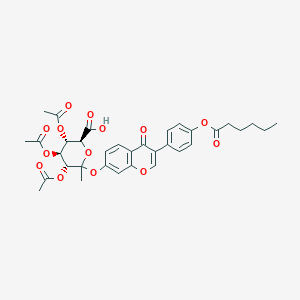
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
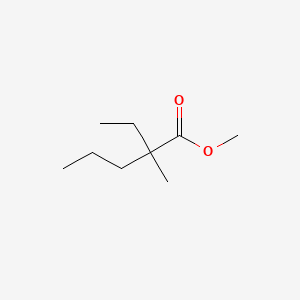

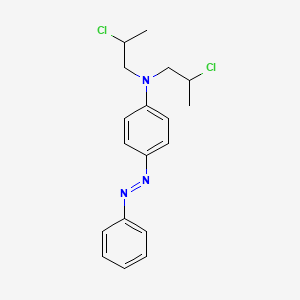
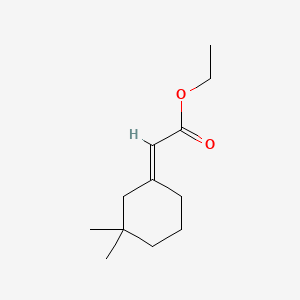
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
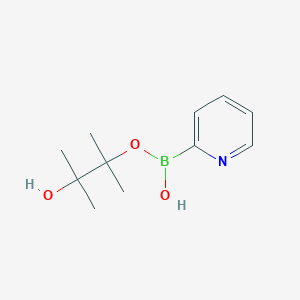
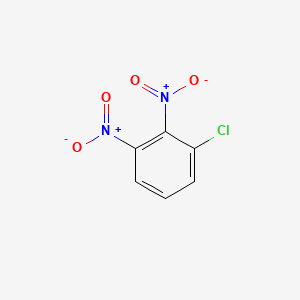
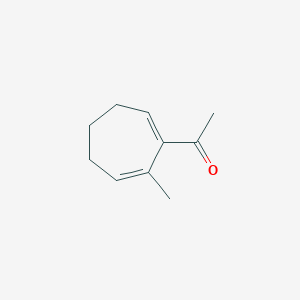
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
